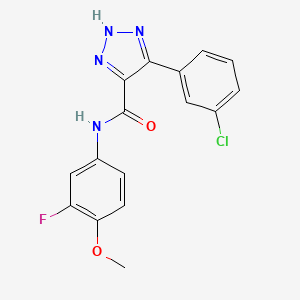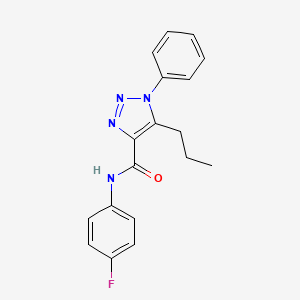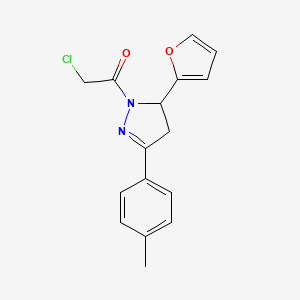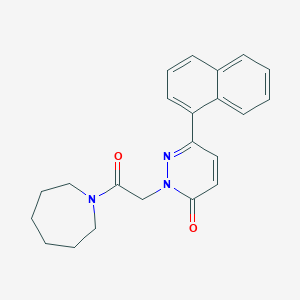![molecular formula C26H16ClFN2O B2877184 4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine CAS No. 899993-60-3](/img/structure/B2877184.png)
4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine, also known as CFPF-DPhPy, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of pyridazine derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical behavior and synthesis processes involving compounds with similar structures to 4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine have been extensively studied. For instance, the thermal and acid-catalyzed rearrangements of 5,6-dihydro-4H-1,2-oxazines highlight the potential for generating a variety of structurally related compounds through different chemical pathways, which can be useful in synthesizing novel compounds with potential applications in various fields of chemistry and pharmacology (Faragher & Gilchrist, 1979).
Antimicrobial and Antifungal Applications
Several studies have reported on the synthesis and evaluation of compounds for their antimicrobial and antifungal activities. For example, the development and pharmacological assessment of conformationally constrained butyrophenones demonstrate the importance of structural modifications in enhancing the biological activity of chemical compounds, including their potential use as antimicrobial and antifungal agents (Raviña et al., 2000). Similarly, diguanidino and "reversed" diamidino 2,5-diarylfurans have been synthesized and evaluated for their antimicrobial properties, revealing the significance of structural elements in determining their efficacy against various microorganisms (Stephens et al., 2001).
Pharmacological Profile
The exploration of the pharmacological profiles of novel compounds, such as YM348, a 5-HT2C receptor agonist, illustrates the potential therapeutic applications of furan derivatives in treating various conditions. The study demonstrates the high affinity and selectivity of YM348 for 5-HT2C receptors, highlighting its potential as a novel therapeutic agent (Kimura et al., 2004).
Binding Affinity and DNA Interaction
The interaction of 2,5-bis(4-guanylphenyl)furan with DNA has been studied, revealing insights into the structural origins of its enhanced DNA-binding affinity. Such studies are crucial for understanding the mechanisms of action of potential therapeutic agents and for designing drugs with improved efficacy and specificity (Laughton et al., 1995).
Mechanism of Action
Mode of Action
The mode of action of this compound is not well understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The presence of multiple aromatic rings in the compound suggests that it may interact with its targets through pi-stacking . The fluorine and chlorine atoms could form hydrogen bonds with its targets .
Pharmacokinetics
The presence of multiple aromatic rings and halogen atoms in the compound suggests that it may have good membrane permeability, which could potentially enhance its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from covalent bonding to weaker intermolecular forces such as hydrogen bonding and van der Waals interactions .
Cellular Effects
It is known that similar compounds can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been found to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
properties
IUPAC Name |
4-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16ClFN2O/c27-21-15-19(11-12-22(21)28)24-13-14-25(31-24)20-16-23(17-7-3-1-4-8-17)29-30-26(20)18-9-5-2-6-10-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDGXGHTUFGPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(O3)C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2877103.png)


![4-acetyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2877108.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2877109.png)
![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2877110.png)




![1-(4-Methylphenyl)-2-[[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/no-structure.png)
![N-[3-(2-furyl)-1-methylpropyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877120.png)
![2,3-Dichloro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2877121.png)
![(3Z)-5-bromo-3-[3-(4-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2877123.png)